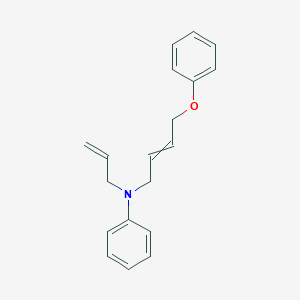
N-(4-Phenoxybut-2-en-1-yl)-N-(prop-2-en-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Phenoxybut-2-en-1-yl)-N-(prop-2-en-1-yl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. This compound features a phenoxy group and a butenyl chain attached to the nitrogen atom of an aniline ring, along with a propenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenoxybut-2-en-1-yl)-N-(prop-2-en-1-yl)aniline can be achieved through a multi-step process:
Formation of 4-Phenoxybut-2-en-1-yl bromide: This can be synthesized by reacting 4-phenoxybut-2-en-1-ol with hydrobromic acid.
N-Alkylation of Aniline: The 4-Phenoxybut-2-en-1-yl bromide is then reacted with aniline in the presence of a base such as potassium carbonate to form N-(4-Phenoxybut-2-en-1-yl)aniline.
Addition of Propenyl Group: Finally, the N-(4-Phenoxybut-2-en-1-yl)aniline is reacted with propenyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and propenyl groups.
Reduction: Reduction reactions can target the double bonds in the butenyl and propenyl chains.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide.
Major Products
Oxidation: Formation of phenoxybutanoic acid derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of nitro or sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Biological Studies: Used in studies to understand the interaction of aromatic amines with biological systems.
Industry
Dyes and Pigments: Used in the synthesis of dyes due to its aromatic structure.
Agrochemicals: Potential use in the development of new agrochemicals.
Wirkmechanismus
The mechanism of action of N-(4-Phenoxybut-2-en-1-yl)-N-(prop-2-en-1-yl)aniline would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The phenoxy and propenyl groups could play a role in binding to specific molecular targets, influencing pathways involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Phenoxybut-2-en-1-yl)aniline: Lacks the propenyl group.
N-(prop-2-en-1-yl)aniline: Lacks the phenoxybutenyl group.
N-Phenyl-N-(prop-2-en-1-yl)aniline: Lacks the phenoxy group.
Uniqueness
N-(4-Phenoxybut-2-en-1-yl)-N-(prop-2-en-1-yl)aniline is unique due to the presence of both phenoxybutenyl and propenyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
651300-50-4 |
|---|---|
Molekularformel |
C19H21NO |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
N-(4-phenoxybut-2-enyl)-N-prop-2-enylaniline |
InChI |
InChI=1S/C19H21NO/c1-2-15-20(18-11-5-3-6-12-18)16-9-10-17-21-19-13-7-4-8-14-19/h2-14H,1,15-17H2 |
InChI-Schlüssel |
GVHOLONJJPBQFS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN(CC=CCOC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















